Mono-sec-butyl phthalate

描述

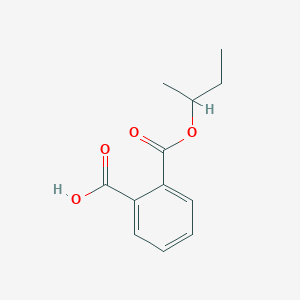

Mono-sec-butyl phthalate (MBuP) is a monoester metabolite of di-sec-butyl phthalate (DSBP), a phthalate diester used as a plasticizer. With the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol, MBuP is characterized by a branched sec-butyl chain attached to the phthalate backbone . It is detected in human urine, indicating exposure to its parent compound, though it is less commonly monitored compared to metabolites like mono-n-butyl phthalate (MnBP) or mono-(2-ethylhexyl) phthalate (MEHP) . MBuP has garnered attention for its role in activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates adipogenesis and energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Mono-sec-butyl phthalate is synthesized through the esterification reaction between sec-butanol and phthalic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves mixing sec-butanol and phthalic anhydride in a specific molar ratio. The mixture is then heated in the presence of a catalyst to promote the esterification reaction. The resulting product is purified through distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions: Mono-sec-butyl phthalate undergoes various chemical reactions, including:

Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Phthalic acid and sec-butanol.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学研究应用

Mono-sec-butyl phthalate has several scientific research applications, including:

作用机制

Mono-sec-butyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can affect various physiological processes, including reproduction, development, and metabolism . The compound interacts with nuclear receptors and other molecular targets involved in hormone regulation, leading to altered gene expression and cellular responses .

相似化合物的比较

Comparison with Similar Phthalate Monoesters

Structural and Physicochemical Properties

Phthalate monoesters vary in alkyl chain structure, influencing their physicochemical behavior and biological interactions:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Alkyl Chain Structure |

|---|---|---|---|---|

| MBuP | C₁₂H₁₄O₄ | 222.24 | ~2.5* | Branched (sec-butyl) |

| MnBP (n-butyl) | C₁₂H₁₄O₄ | 222.24 | 2.3 | Linear (n-butyl) |

| MiBP (isobutyl) | C₁₂H₁₄O₄ | 222.24 | ~2.4* | Branched (isobutyl) |

| MEHP | C₁₆H₂₂O₄ | 278.34 | 3.9 | Branched (2-ethylhexyl) |

| MBzP (benzyl) | C₁₅H₁₂O₄ | 256.26 | 3.1 | Aromatic (benzyl) |

*Estimated based on structural analogs.

- MBuP vs.

- MEHP : The longer 2-ethylhexyl chain increases lipophilicity (LogP = 3.9), enhancing persistence in adipose tissue .

PPAR Activation Potency

MBuP activates PPARγ and PPARα, but its potency is lower than MEHP:

| Compound | PPARγ Activation (EC₅₀, μM) | PPARα Activation (EC₅₀, μM) |

|---|---|---|

| MBuP | 75–100 (human) | 63 (mouse) |

| MEHP | 6.2 (human) | 0.6 (mouse) |

| MBzP | 75–100 (human) | 21 (mouse) |

- Key Insight : MEHP is ~10–15 times more potent than MBuP in PPAR activation due to its larger hydrophobic chain, which enhances receptor binding .

- MBzP : Comparable to MBuP in PPARγ activation but more potent in PPARα, likely due to its aromatic benzyl group .

Metabolic Pathways and Exposure Levels

- Metabolism : MBuP is derived from DSBP, which hydrolyzes slower than di-n-butyl phthalate (DnBP) due to branching, delaying MBuP formation .

- Human Exposure : Urinary MBuP levels are reported to exceed MEHP in some studies , though NHANES data (1999–2010) lack MBuP measurements, suggesting gaps in routine biomonitoring .

Health Implications

- Adipogenesis : MBuP induces adipocyte differentiation via PPARγ, contributing to obesity-related outcomes in epidemiological studies .

- Thyroid Disruption : Unlike DnBP and DEHP metabolites, MBuP’s impact on thyroid hormones (e.g., T3 antagonism) remains understudied .

- Toxicity: Limited carcinogenicity data exist for MBuP, but its structural similarity to MnBP (linked to reproductive toxicity) warrants caution .

生物活性

Mono-sec-butyl phthalate (MBuP) is a phthalate ester that has garnered attention due to its potential biological activities and implications for human health. As a metabolite of various phthalates, including di-n-butyl phthalate (DBP), MBuP is commonly found in environmental samples and human biological fluids. This article explores the biological activity of MBuP, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 84-69-5

- Molecular Formula: C12H14O4

- Molecular Weight: 222.24 g/mol

Research indicates that MBuP interacts with nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating gene expression related to metabolism, inflammation, and cell proliferation.

PPAR Activation

A study demonstrated that MBuP activates both PPARα and PPARγ in vitro. The effective concentration for half-maximal response (EC50) values were reported as follows:

- Mouse PPARα: 63 µM

- Human PPARα: 30 µM

- Mouse PPARγ: 75-100 µM

- Human PPARγ: 75-100 µM

These findings suggest that MBuP can modulate metabolic processes and may contribute to adverse health effects associated with phthalate exposure, such as obesity and diabetes .

Endocrine Disruption

MBuP has been implicated in endocrine disruption, affecting hormone regulation and reproductive health. In particular, studies have shown that exposure to MBuP can alter gene expression related to steroidogenesis in human granulosa cells. Key findings include:

- Decreased expression of anti-Müllerian hormone (AMH) and inhibin B.

- Alterations in mitochondrial membrane potential.

- Changes in the expression of genes involved in cell cycle regulation (e.g., BIRC5, BUB1B) .

Reproductive Toxicity

Research indicates that MBuP exposure may be linked to reproductive toxicity. In animal models, it has been shown to affect ovarian function by reducing the number of antral follicles and increasing cytotoxicity . Additionally, MBuP exposure has been associated with developmental toxicity in offspring, particularly concerning male reproductive health .

Case Studies and Epidemiological Evidence

Several studies have explored the relationship between MBuP exposure and various health outcomes:

- Endometriosis Association : A study found a significant association between increased levels of MBuP in women with endometriosis, suggesting potential impacts on fertility and hormonal balance .

- Atopic Dermatitis Development : Another investigation linked MBuP exposure to the development of atopic dermatitis in children through alterations in linoleic acid metabolism .

- Reproductive Health : A comprehensive review highlighted the effects of DBP and its metabolites, including MBuP, on reproductive health, emphasizing their role in disrupting normal endocrine functions .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| PPAR Activation | Activates PPARα (EC50 = 63 µM) and PPARγ (EC50 = 75-100 µM) |

| Endocrine Disruption | Alters gene expression related to steroidogenesis; affects AMH levels |

| Reproductive Toxicity | Reduces antral follicle count; increases cytotoxicity |

| Association with Endometriosis | Higher MBuP levels linked to endometriosis prevalence |

| Atopic Dermatitis | Impacts linoleic acid metabolism; associated with dermatitis development |

常见问题

Basic Research Questions

Q. What analytical methodologies are optimal for detecting and quantifying MSBP in environmental and biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) to isolate MSBP from complex matrices like urine or soil . Calibration standards should include isotopically labeled internal standards (e.g., deuterated MSBP) to correct for matrix effects. For environmental samples, gas chromatography (GC) coupled with tandem MS may be preferred for volatile derivatives .

Q. What are the primary metabolic and toxicity pathways associated with MSBP exposure?

- Methodological Answer : In vitro models (e.g., hepatic microsomes or cell lines like HepG2) are used to identify phase I/II metabolites. Toxicity pathways are often studied via transcriptomic analysis (RNA-seq) or targeted assays (e.g., estrogen receptor binding). Recent studies highlight oxidative stress and endocrine disruption as key mechanisms, validated through dose-response experiments in rodent models .

Q. How can researchers design robust exposure assessments for MSBP in human cohort studies?

- Methodological Answer : Cross-sectional or longitudinal studies should integrate biospecimen analysis (urine, serum) with questionnaires capturing lifestyle factors. Adjust for covariates like creatinine levels (urine) or lipid content (serum). Biomarkers such as mono-sec-butyl phthalate glucuronide are critical for quantifying internal exposure . Ethical protocols for participant recruitment and data anonymization must align with institutional review boards (IRBs) .

Advanced Research Questions

Q. How can conflicting data on MSBP's low-dose effects be reconciled in risk assessment frameworks?

- Methodological Answer : Apply systematic review protocols (e.g., PRISMA guidelines) to aggregate data, followed by meta-regression to assess heterogeneity. Sensitivity analyses should evaluate study design biases, such as exposure misclassification or confounding by co-pollutants. The U.S. EPA’s cumulative risk assessment framework provides a model for integrating dose-additivity assumptions .

Q. What experimental designs are effective for studying MSBP's interactions with other phthalates in cumulative toxicity?

- Methodological Answer : Use factorial design experiments to test synergistic/additive effects. For example, co-expose model organisms (e.g., zebrafish) to MSBP and di-n-butyl phthalate (DBP) at environmentally relevant ratios. Transcriptomic profiling (e.g., RNA-seq) and pathway enrichment analysis (e.g., KEGG) can identify shared molecular targets .

Q. What advanced statistical approaches are suitable for correlating MSBP exposure with metabolomic perturbations?

- Methodological Answer : Partial least squares-discriminant analysis (PLS-DA) and machine learning algorithms (e.g., random forests) can link MSBP levels with metabolomic shifts in high-dimensional datasets. Longitudinal mixed-effects models account for intra-individual variability, while false discovery rate (FDR) corrections address multiple testing .

Q. How can environmental degradation kinetics of MSBP be modeled under varying conditions?

- Methodological Answer : Conduct controlled mesocosm experiments simulating soil, water, and UV exposure. Use first-order kinetics to estimate half-lives and quantify degradation products via LC-MS. Computational models (e.g., QSARs) predict persistence based on molecular descriptors like log Kow .

Q. Data and Resource Gaps

Q. What are the critical data gaps in understanding MSBP's transgenerational effects?

- Methodological Answer : Multigenerational rodent studies are needed, with germline epigenetic analysis (e.g., whole-genome bisulfite sequencing). Cohort studies should track prenatal exposure and offspring health outcomes, leveraging biobanks with long-term follow-up .

Q. How can researchers address the lack of standardized reference materials for MSBP quantification?

- Methodological Answer : Collaborate with metrology institutes (e.g., NIST) to develop certified reference materials (CRMs). Cross-validate methods across labs using interlaboratory comparison studies, reporting coefficients of variation (CVs) for precision .

Q. Tables for Key Data

| Analytical Method Comparison |

|---|

| Method |

| LC-MS/MS |

| GC-MS |

| Common Biomarkers for MSBP Exposure |

|---|

| Biomarker |

| This compound (free) |

| MSBP-glucuronide |

属性

IUPAC Name |

2-butan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZVTXIEQADBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-59-9 | |

| Record name | Phthalic acid, mono-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid mono-sec-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。